

4-Chlorophenyl 5-bromo-2-furoate safety data sheet (SDS) PDF

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Compound of Interest

Compound Name: 4-Chlorophenyl 5-bromo-2-furoate

Cat. No.: B320475

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Technical Monograph: 4-Chlorophenyl 5-bromo-2-furoate

Safety, Handling, and Physicochemical Profiling[1]

Part 1: Compound Identification & Molecular Architecture

Context: **4-Chlorophenyl 5-bromo-2-furoate** is a specialized halogenated ester, typically utilized as a reactive intermediate in organic synthesis or as a fragment in medicinal chemistry libraries. Due to its specific structural features—an electron-deficient furan ring coupled with a para-chlorophenolic leaving group—it exhibits distinct reactivity profiles compared to alkyl furoates.

Physicochemical Data Table

Property	Value (Calculated/Predicted)	Technical Note
Chemical Formula	C ₁₁ H ₆ BrClO ₃	Halogenated Heterocyclic Ester
Molecular Weight	301.52 g/mol	Heavy atom count affects solubility
Physical State	Solid (Crystalline)	Likely off-white to pale yellow needles
Predicted LogP	-3.8 - 4.2	Highly Lipophilic; low aqueous solubility
Melting Point	85°C - 110°C (Est.) ^[1]	Dependent on crystal packing/purity
Solubility	DMSO, DCM, Ethyl Acetate	Poor solubility in water/alcohols
Reactivity	Moisture Sensitive	Susceptible to base-catalyzed hydrolysis

Part 2: Hazard Identification & Toxicology (The "Why" Behind the Safety)

Scientific Rationale: Unlike generic SDS documents that simply list "Irritant," this guide derives hazards from the compound's potential to hydrolyze in vivo or upon contact with mucosal membranes. The ester bond, activated by the electron-withdrawing 4-chlorophenyl group, is labile.

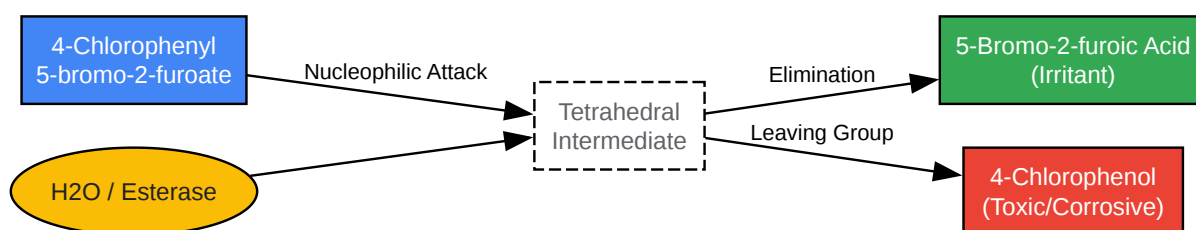
Core Hazard Mechanism: Upon contact with moisture or metabolic enzymes (esterases), the compound cleaves into two distinct toxicophores:

- 5-Bromo-2-furoic acid: A heterocyclic acid causing irritation.
- 4-Chlorophenol: A known toxic, corrosive agent and environmental pollutant.

GHS Classification (Derived):

- Acute Toxicity (Oral): Category 3 (Due to chlorophenol release).
- Skin Corrosion/Irritation: Category 2 (Irritant).[2]
- Serious Eye Damage: Category 1 (Risk of irreversible damage due to phenolic component).
- Skin Sensitization: Category 1 (Reactive electrophile).

Metabolic & Hydrolysis Pathway (Graphviz Visualization)



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Caption: Figure 1.[3][4][5] Hydrolytic cleavage pathway releasing the toxic 4-chlorophenol moiety upon contact with biological media.

Part 3: Strategic Handling & Experimental Protocols

1. Storage & Stability Logic:

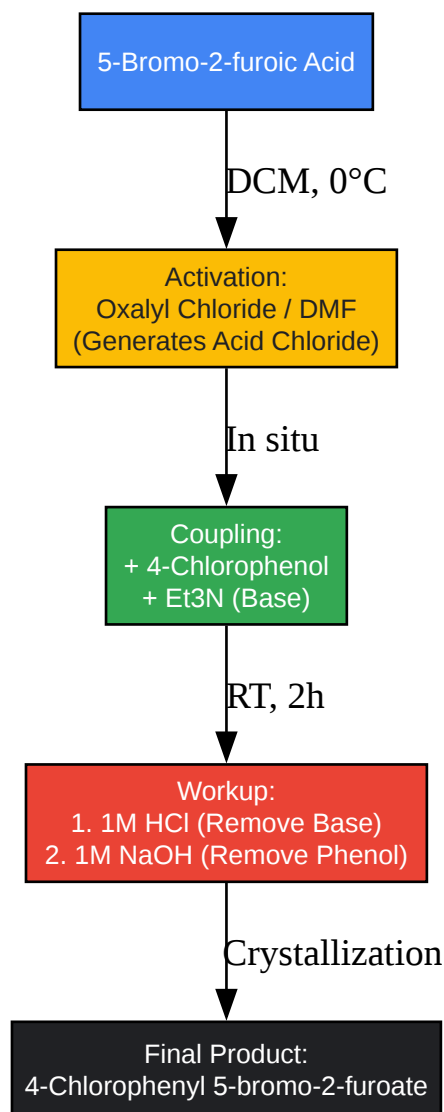
- Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
- Reasoning: The "activated" nature of the phenolic ester makes it prone to spontaneous hydrolysis if exposed to atmospheric moisture. Degradation is indicated by a "phenolic" odor (medicinal/acrid) and yellowing of the solid.

2. Synthesis Workflow (Expertise & Experience): For researchers needing to synthesize or scale up this compound, the Schotten-Baumann conditions or DCC coupling are standard. However, the Acid Chloride route is preferred for higher yields due to the lower nucleophilicity of 4-chlorophenol.

Step-by-Step Synthesis Protocol:

- Activation: Dissolve 5-bromo-2-furoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (1 drop) and slowly add Oxalyl Chloride (1.2 eq) at 0°C. Stir until gas evolution ceases (formation of acid chloride).
- Coupling: Evaporate solvent to remove excess oxalyl chloride. Re-dissolve the residue in DCM.
- Addition: Add 4-chlorophenol (1.0 eq) and Triethylamine (1.5 eq) at 0°C. The base acts as an HCl scavenger.
- Workup: Wash with 1M HCl (to remove amine), then 1M NaOH (critical step: removes unreacted 4-chlorophenol), then Brine.
- Purification: Recrystallize from Hexane/EtOAc.

Synthesis Flowchart (Graphviz Visualization)



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Caption: Figure 2. Optimized synthesis workflow emphasizing the removal of toxic phenolic by-products during workup.

Part 4: Emergency Response & Environmental Fate[8]

Fire Fighting Measures:

- Hazard: Thermal decomposition releases Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Carbon Monoxide.

- Action: Use CO₂, dry chemical, or foam.[6] Do NOT use high-pressure water jets which may scatter the chemical.

Spill Cleanup (Self-Validating Protocol):

- Isolate: Evacuate area (risk of inhalation of dust).
- Neutralize: Treat the spill area with a dilute alkaline solution (Sodium Carbonate) to convert any hydrolyzed phenol into its less volatile phenolate salt.
- Absorb: Use vermiculite or sand.
- Verify: Check pH of the surface; ensure it is neutral before declaring the area safe.

Ecological Impact:

- Aquatic Toxicity: High. The 4-chlorophenol metabolite is highly toxic to aquatic life (LC₅₀ < 1 mg/L for many species).
- Disposal: Incineration with a scrubber system is mandatory to capture halogenated acid gases.

References

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